Diclosan

Description

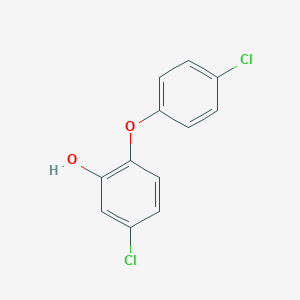

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-(4-chlorophenoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2O2/c13-8-1-4-10(5-2-8)16-12-6-3-9(14)7-11(12)15/h1-7,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYNQFCJOHGOKSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=C(C=C(C=C2)Cl)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80187464 | |

| Record name | Soneclosan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80187464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3380-30-1 | |

| Record name | 4,4′-Dichloro-2-hydroxydiphenyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3380-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Soneclosan [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003380301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Soneclosan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04393 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Soneclosan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80187464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-2-(4-chlorophenoxy)phenol; [DCPP] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.764 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SONECLOSAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/814H7B74XK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Beyond the Cyclooxygenase: A Technical Guide to the Multifaceted Mechanisms of Action of Diclofenac

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diclofenac (B195802), a widely prescribed nonsteroidal anti-inflammatory drug (NSAID), is primarily known for its potent inhibition of cyclooxygenase (COX) enzymes. However, a growing body of evidence reveals a far more complex pharmacological profile. This technical guide delves into the diverse, non-COX-mediated mechanisms of action of diclofenac, providing an in-depth exploration of its interactions with various ion channels, signaling pathways, and inflammatory mediators. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of the key molecular pathways involved. Understanding these multifaceted mechanisms is crucial for elucidating the full therapeutic potential and adverse effect profile of diclofenac, and for guiding the development of novel therapeutics with improved efficacy and safety.

Modulation of Ion Channels

Diclofenac's analgesic and anti-inflammatory effects extend beyond COX inhibition to the direct modulation of several key ion channels involved in nociception and neuronal excitability.

Voltage-Gated Sodium Channels (VGSCs)

Diclofenac has been shown to inhibit voltage-gated sodium channels, which are critical for the initiation and propagation of action potentials in neurons. This inhibition contributes to its analgesic properties by reducing neuronal hyperexcitability.

Quantitative Data: Inhibition of Voltage-Gated Sodium Channels by Diclofenac

| Channel Subtype | Cell Type | IC50 (µM) | Reference |

| Tetrodotoxin-sensitive (TTX-S) | Rat dorsal root ganglion neurons | 14 | [1] |

| Tetrodotoxin-resistant (TTX-R) | Rat dorsal root ganglion neurons | 97 | [1] |

| General inward Na+ current | Rat myoblasts | 8.51 | [2] |

Experimental Protocol: Whole-Cell Patch-Clamp Recording of VGSCs in Rat Dorsal Root Ganglion Neurons

-

Cell Preparation: Dorsal root ganglion (DRG) neurons are isolated from neonatal rats and cultured for 2-5 days.

-

Electrophysiological Recording:

-

Whole-cell voltage-clamp recordings are performed using an amplifier (e.g., Axopatch 200B).

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).

-

Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.3 with CsOH).

-

Tetrodotoxin (TTX) is used to separate TTX-S and TTX-R currents.

-

-

Voltage Protocol:

-

Cells are held at a holding potential of -80 mV.

-

Currents are elicited by depolarizing voltage steps.

-

Steady-state inactivation is assessed by applying prepulses of varying potentials followed by a test pulse.

-

-

Data Analysis:

-

Current amplitudes are measured and plotted against voltage to generate current-voltage (I-V) curves.

-

IC50 values are calculated by fitting concentration-response data to the Hill equation.[1]

-

Signaling Pathway: Diclofenac Inhibition of Voltage-Gated Sodium Channel

Caption: Diclofenac inhibits voltage-gated sodium channels, reducing sodium influx and subsequent action potential propagation, thereby dampening nociceptive signal transmission.

Potassium Channels

Diclofenac exhibits a complex modulatory effect on various potassium channels, which are crucial for setting the resting membrane potential and repolarizing the cell membrane after an action potential. Activation of potassium channels by diclofenac leads to hyperpolarization, reducing neuronal excitability.

Quantitative Data: Modulation of Potassium Channels by Diclofenac

| Channel Subtype | Cell Type | Effect | Concentration | Reference |

| ATP-sensitive K+ channels | Rat paw | Activation | 25-200 µg (local) | [3] |

| KCNQ4 | A7r5 cells (overexpressed) | Increased max. conductance by 38% | 100 µM | [4] |

| KCNQ5 | A7r5 cells (overexpressed) | Reduced max. conductance by 53% | 100 µM | [4] |

| Kv1.3 | Human macrophages | Down-regulated expression | 1.5 & 15 µmol/L | [5] |

Experimental Protocol: Formalin Test for Assessing Antinociception via Potassium Channel Activation

-

Animals: Male Wistar rats are used.

-

Procedure:

-

Animals are habituated to the testing environment.

-

Diclofenac (e.g., 50 µg in 50 µL saline) is injected into the plantar surface of the right hind paw.

-

After a set time (e.g., 15 minutes), 5% formalin (50 µL) is injected into the same paw.

-

The number of flinches of the injected paw is counted during two phases: Phase 1 (0-5 minutes post-formalin) and Phase 2 (15-60 minutes post-formalin).

-

-

Pharmacological Blockade: To confirm the involvement of specific potassium channels, blockers such as glibenclamide (for ATP-sensitive K+ channels) are co-administered with diclofenac.

-

Data Analysis: The number of flinches in the diclofenac-treated group is compared to a vehicle control group. A significant reduction in flinching indicates an antinociceptive effect.[6]

Signaling Pathway: Diclofenac-Mediated Activation of Potassium Channels

References

- 1. Rat Paw Pressure [bioseb.com]

- 2. mdpi.com [mdpi.com]

- 3. Pain Assessment Using the Rat and Mouse Formalin Tests [bio-protocol.org]

- 4. Dual-Luciferase Reporter Assay for Detection of NF-κB Activity [bio-protocol.org]

- 5. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bowdish.ca [bowdish.ca]

A Technical Guide to the Novel Cellular Targets of Diclofenac in Cancer

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diclofenac (B195802), a widely used non-steroidal anti-inflammatory drug (NSAID), is gaining significant attention for its potential as an anti-cancer agent. While its primary mechanism of action has historically been attributed to the inhibition of cyclooxygenase (COX) enzymes, a growing body of evidence reveals that Diclofenac exerts potent anti-tumor effects through a variety of novel, COX-independent cellular targets. This technical guide provides an in-depth exploration of these mechanisms, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved. Diclofenac has been shown to modulate critical cellular processes including cancer metabolism, oncogenic signaling, cell cycle progression, apoptosis, and the tumor microenvironment. Its ability to inhibit MYC expression, disrupt lactate (B86563) transport, interfere with microtubule dynamics, and alter iron metabolism underscores its multi-targeted anti-neoplastic potential.[1][2][3] This document serves as a comprehensive resource for researchers and drug development professionals seeking to understand and leverage the complex anti-cancer activities of Diclofenac.

Core Cellular Targets and Mechanisms of Action

Beyond its established role as a COX inhibitor, Diclofenac's anti-cancer properties are linked to its influence on several crucial cellular pathways.[4][5]

COX-Independent Inhibition of MYC and Glucose Metabolism

A significant novel mechanism of Diclofenac is its ability to interfere with cancer cell metabolism, a pathway distinct from its anti-inflammatory effects.[1] Diclofenac has been shown to significantly reduce the expression of the MYC oncogene, a key regulator of cell growth, proliferation, and metabolism.[1][6] This downregulation of MYC leads to a cascade of effects on glucose metabolism, including:

-

Decreased Glucose Transporter 1 (GLUT1) Expression: Reduced GLUT1 levels impair the ability of cancer cells to uptake glucose, their primary energy source.[1][7]

-

Inhibition of Lactate Dehydrogenase A (LDHA): Diclofenac inhibits the expression and activity of LDHA, a critical enzyme in the glycolytic pathway that converts pyruvate (B1213749) to lactate.[1][6]

-

Blocked Lactate Efflux: The drug directly inhibits monocarboxylate transporter 1 (MCT1), leading to the intracellular accumulation of lactate and a decrease in lactate secretion.[1][8] This intracellular acidification can disrupt cellular processes and impair proliferation.[1]

These metabolic alterations, often referred to as targeting the Warburg effect, deprive cancer cells of the energy required for rapid growth.[6] Studies in melanoma, leukemia, and breast cancer cells have confirmed these effects, demonstrating that Diclofenac can inhibit glycolysis and suppress tumor growth.[1][7][9]

Modulation of Wnt/β-Catenin Signaling

The Wnt/β-catenin signaling pathway is frequently deregulated in cancers, including glioblastoma.[10] Diclofenac has been identified as an inhibitor of this pathway.[10][11] It acts by increasing the phosphorylation of β-catenin, which targets it for degradation.[10] This prevents the accumulation and nuclear translocation of β-catenin, thereby reducing the expression of its downstream target genes, such as Axin2, cyclin D1, and c-Myc.[10][12] By attenuating this signaling cascade, Diclofenac can significantly reduce the proliferation, colony formation, and migration of glioblastoma cells.[10]

Disruption of Microtubule Dynamics and Autophagy Flux

Recent studies have identified microtubules as a direct cellular target of Diclofenac.[2][13] By binding to and destabilizing microtubules, Diclofenac induces mitotic arrest, leading to cell death.[2][13] This inhibition of microtubule polymerization also compromises autophagic flux, the cellular process for degrading and recycling damaged components.[13] The impairment of autophagy leads to the accumulation of reactive oxygen species (ROS) and fragmentation of mitochondria, ultimately triggering apoptosis.[2][13] This mechanism is particularly effective in cancer cells with high basal autophagy rates, such as pancreatic cancer.[2]

Induction of Apoptosis and Cell Cycle Arrest

Diclofenac promotes cancer cell death through multiple pro-apoptotic mechanisms.[4][11] It can induce apoptosis by:

-

Enhancing ROS Production: Diclofenac treatment leads to increased mitochondrial ROS, which can trigger apoptotic pathways.[4][13]

-

Activating p53 Signaling: In esophageal squamous cell carcinoma (ESCC), Diclofenac was shown to increase the expression of the tumor suppressor p53, a key mediator of apoptosis.[14]

-

Inhibiting NF-kB Activity: By inhibiting the pro-survival NF-kB pathway, Diclofenac sensitizes cells to apoptosis.[4]

-

Modulating AP-1 Transcription Factors: In myeloid leukemia cells, Diclofenac elevates levels of activator protein-1 (AP-1) transcription factors, leading to the induction of GADD45α and activation of the JNK pathway, which culminates in apoptosis.[4][15]

In addition to inducing apoptosis, Diclofenac can halt the cancer cell cycle.[4] It upregulates cell cycle inhibitory proteins like p21 and p27 while downregulating proliferation inducers such as E2F1 transcription factor and cyclin D1.[4][11] This leads to cell cycle arrest, primarily at the G2/M checkpoint, preventing cancer cells from dividing.[16]

Impact on Iron Metabolism and Hepcidin (B1576463) Regulation

A novel and clinically relevant target of Diclofenac is iron metabolism, particularly in liver cancer cells.[3][17] Diclofenac has been found to strongly increase the production of hepcidin, the master regulator of iron balance.[17][18] Hepcidin reduces iron uptake from the intestine and limits its release from storage.[3] In liver cancer cells, Diclofenac amplifies hepcidin expression by stabilizing the interaction of bone morphogenic protein (BMP) with its receptor.[17] This effect, which is less pronounced in healthy liver cells, can lead to systemic iron deficiency and anemia, a common comorbidity in cancer patients.[3][18] Understanding this mechanism is crucial for managing pain in cancer patients and suggests that co-inhibition of the BMP receptor could be a strategy to counteract this side effect.[17]

Immunomodulatory Effects

Diclofenac also modulates the tumor microenvironment and anti-tumor immunity. By inhibiting the production of prostaglandin (B15479496) E2 (PGE2), Diclofenac can alleviate the immunosuppressive effects of PGE2 on anti-tumor immunity.[5][19] Furthermore, recent studies show that topical Diclofenac can induce the infiltration of immune cells into skin lesions.[4][20] It also affects voltage-dependent potassium channels (Kv1.3), which play a role in lymphocyte activation, suggesting a direct immunomodulatory effect.[4] These properties are being explored in clinical trials combining Diclofenac with immunotherapy in non-small cell lung cancer (NSCLC) to enhance the immune system's ability to fight cancer.[21][22]

Quantitative Data Summary

The anti-cancer effects of Diclofenac have been quantified across numerous studies and cancer types. The following tables summarize key findings.

Table 1: Inhibitory Concentrations of Diclofenac in Various Cancer Cell Lines

| Cancer Type | Cell Line(s) | Endpoint | Concentration (µM) | Citation |

| Colon Cancer | HT-29 | IC50 (Proliferation) | 55 | [19] |

| Colon Cancer | SW480 | IC50 (Proliferation) | 37 | [19] |

| Colon Cancer | DLD-1 | IC50 (Proliferation) | 170 | [19] |

| Cervical Cancer | HeLa | EC50 (Mitotic Arrest) | 170 | [13] |

| Cervical Cancer | HeLa | LD50 (Cell Death) | 200 | [13] |

| Ovarian Cancer | HEY, OVCAR5 | Significant Viability Reduction | 50 | [5] |

| Ovarian Cancer | UCI-101 | Significant Viability Reduction | 250 | [5] |

| Myeloid Leukemia | U937 | Viability Reduction (72h) | 100 - 200 | [1] |

| Esophageal Cancer | TE11, KYSE150 | Apoptosis Induction | 200 | [14] |

| Pancreatic Cancer | PANC02 | In vitro Cell Number Reduction | 10 - 50 | [23] |

Table 2: Effects of Diclofenac on Gene and Protein Expression

| Target Molecule | Cancer Type / Cell Line | Diclofenac Concentration | Observed Effect | Citation |

| c-MYC | Melanoma, Leukemia, Carcinoma | 0.2 - 0.4 mM | Significant decrease in expression | [1] |

| GLUT1 | Melanoma, TNBC | 0.2 - 0.4 mM | Significant decrease in expression | [1][7] |

| LDHA | Melanoma | 0.2 - 0.4 mM | Significant decrease in expression | [1] |

| MCT1 | Melanoma | 0.2 - 0.4 mM | Significant decrease in expression | [1] |

| β-catenin | Glioblastoma | Not specified | Reduced cytoplasmic and nuclear levels | [10] |

| Cyclin D1 | Glioblastoma | Not specified | Reduced expression | [10] |

| p53 | Esophageal (TE11, KYSE150) | Not specified | Increased expression | [14] |

| Hepcidin | Liver Cancer Cells | Not specified | Strongly amplified expression | [17][18] |

Table 3: In Vivo Effects of Diclofenac on Tumor Growth

| Cancer Model | Animal Model | Diclofenac Dose | Outcome | Citation |

| Ovarian Cancer (HEY) | Athymic Nude Mice | 18 mg/kg (i.p.) | 33% reduction in tumor growth | [5] |

| Pancreatic Cancer (PANC02) | Mice | 30 mg/kg | 60% reduction in tumor weight | [23] |

| Esophageal Cancer (AKR) | Syngeneic Mice | 15 mg/kg (i.p.) | Significant decrease in tumor burden | [14] |

Key Experimental Methodologies

The following protocols are representative of the methods used to investigate the cellular targets of Diclofenac.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of Diclofenac on the metabolic activity and proliferation of cancer cells.

-

Cell Seeding: Plate cancer cells (e.g., TE11, KYSE150) in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete medium.[14] Incubate for 24 hours to allow for cell attachment.

-

Treatment: Prepare serial dilutions of Diclofenac (e.g., 6.25 to 200 µM) in culture medium.[14] Remove the old medium from the wells and add 100 µL of the Diclofenac-containing medium or vehicle control (e.g., 0.07% DMSO).[14]

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.[14]

-

MTT Addition: Add 15 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[14] During this time, viable cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals.

-

Solubilization: Add 100 µL of MTT solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 560 nm using a microplate reader.[14]

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Western Blotting for Protein Expression

This method is used to detect changes in the expression levels of target proteins (e.g., c-Myc, GLUT1, β-catenin) following Diclofenac treatment.

-

Cell Lysis: Treat cells with Diclofenac for the desired time. Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-c-Myc, anti-p53) overnight at 4°C with gentle agitation.[14]

-

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[14]

-

Detection: Wash the membrane again three times with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensity using densitometry software. Normalize the target protein levels to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.[14]

Flow Cytometry for Apoptosis (Annexin V/PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells after Diclofenac treatment.

-

Cell Treatment and Collection: Plate cells and treat with Diclofenac (e.g., 200 µM for 48 hours).[14] Harvest both adherent and floating cells. Wash the collected cells with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorescently-labeled Annexin V (e.g., Annexin V-FITC) and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Analysis: Analyze the stained cells using a flow cytometer.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

-

Quantification: Determine the percentage of cells in each quadrant using flow cytometry analysis software.

Conclusion and Future Directions

The evidence strongly indicates that Diclofenac is more than a simple anti-inflammatory agent; it is a multi-targeted drug with significant potential in oncology.[4][5] Its ability to simultaneously disrupt cancer metabolism, inhibit key oncogenic signaling pathways like Wnt/β-catenin and MYC, and induce cell cycle arrest and apoptosis presents a compelling case for its repurposing in cancer therapy.[1][10] Furthermore, its immunomodulatory properties and impact on iron homeostasis open new avenues for combination therapies and patient management.[17][21]

Future research should focus on:

-

Clinical Validation: Conducting well-designed clinical trials to validate the preclinical findings, particularly in combination with standard-of-care chemotherapies, targeted therapies, and immunotherapies.[5]

-

Biomarker Identification: Identifying predictive biomarkers to determine which patient populations are most likely to benefit from Diclofenac treatment.

-

Optimizing Drug Delivery: Developing novel formulations or delivery systems to enhance tumor-specific targeting and minimize potential systemic side effects.

-

Mechanism Elucidation: Further dissecting the molecular interactions between Diclofenac and its novel targets to refine its therapeutic application and potentially design more potent derivatives.

By continuing to explore these novel cellular targets, the scientific community can unlock the full therapeutic potential of this old drug in the modern fight against cancer.

References

- 1. New Aspects of an Old Drug – Diclofenac Targets MYC and Glucose Metabolism in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. youtube.com [youtube.com]

- 4. mdpi.com [mdpi.com]

- 5. Repurposing Drugs in Oncology (ReDO)—diclofenac as an anti-cancer agent - ecancer [ecancer.org]

- 6. researchgate.net [researchgate.net]

- 7. Diclofenac impairs the proliferation and glucose metabolism of triple-negative breast cancer cells by targeting the c-Myc pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New Aspects of an Old Drug – Diclofenac Targets MYC and Glucose Metabolism in Tumor Cells | Scilit [scilit.com]

- 9. Diclofenac impairs the proliferation and glucose metabolism of triple-negative breast cancer cells by targeting the c-Myc pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Nonsteroidal anti-inflammatory drugs diclofenac and celecoxib attenuates Wnt/β-catenin/Tcf signaling pathway in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Development and Challenges of Diclofenac-Based Novel Therapeutics: Targeting Cancer and Complex Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 13. Diclofenac: A Nonsteroidal Anti-Inflammatory Drug Inducing Cancer Cell Death by Inhibiting Microtubule Polymerization and Autophagy Flux - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Diclofenac exhibits cytotoxic activity associated with metabolic alterations and p53 induction in ESCC cell lines and decreases ESCC tumor burden in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Diclofenac inhibits lactate formation and efficiently counteracts local immune suppression in a murine glioma model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Diclofenac and acetaminophen dim the acute-phase response but amplify expression of the iron regulator hepcidin in liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. oncologynews.com.au [oncologynews.com.au]

- 19. Repurposing Drugs in Oncology (ReDO)—diclofenac as an anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Diclofenac + Immunotherapy for Lung Cancer · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]

- 22. Diclofenac for the Treatment of Patients with Metastatic Non-small Cell Lung Cancer on Single Agent Immunotherapy [georgiacancerinfo.org]

- 23. Diclofenac Inhibits Tumor Growth in a Murine Model of Pancreatic Cancer by Modulation of VEGF Levels and Arginase Activity - PMC [pmc.ncbi.nlm.nih.gov]

Diclofenac's Multifaceted Interaction with Core Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diclofenac (B195802), a widely prescribed nonsteroidal anti-inflammatory drug (NSAID), is well-established for its analgesic, anti-inflammatory, and antipyretic properties. Its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, thereby blocking prostaglandin (B15479496) synthesis.[1][2][3] However, extensive research has revealed that diclofenac's pharmacological effects extend beyond COX inhibition, implicating a complex interplay with various intracellular signaling pathways. This technical guide provides an in-depth exploration of the core signaling pathways modulated by diclofenac, presenting quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.

Cyclooxygenase (COX) Inhibition: The Primary Mechanism

Diclofenac is a non-selective inhibitor of both COX-1 and COX-2, the key enzymes in the prostanoid biosynthesis pathway. By inhibiting these enzymes, diclofenac reduces the production of prostaglandins, which are central mediators of inflammation, pain, and fever.

Quantitative Data: COX-1 and COX-2 Inhibition

The inhibitory potency of diclofenac against COX-1 and COX-2 has been quantified in various studies, with IC50 values varying depending on the experimental system.

| Enzyme | Cell/System | IC50 (µM) | Reference |

| COX-1 | Human Peripheral Monocytes | 0.076 | [1] |

| COX-2 | Human Peripheral Monocytes | 0.026 | [1] |

| COX-1 | Human Articular Chondrocytes | 0.611 | [3] |

| COX-2 | Human Articular Chondrocytes | 0.63 | [3] |

| COX-1 | Human Whole Blood Assay | 1.3 | [2] |

| COX-2 | Human Whole Blood Assay | 0.43 | [2] |

Experimental Protocol: COX Inhibition Assay (Human Whole Blood)

This protocol is adapted from studies assessing NSAID selectivity.

1. Blood Collection and Preparation:

-

Collect human venous blood from healthy volunteers who have not taken NSAIDs for at least two weeks.

-

For COX-1 assay, allow a portion of the blood to clot at 37°C for 1 hour to induce thromboxane (B8750289) B2 (TXB2) production.

-

For COX-2 assay, treat the remaining blood with an anticoagulant (e.g., heparin) and stimulate with lipopolysaccharide (LPS) (10 µg/mL) for 24 hours at 37°C to induce COX-2 expression and subsequent prostaglandin E2 (PGE2) production.

2. Drug Incubation:

-

Pre-incubate the prepared blood samples with various concentrations of diclofenac (or vehicle control) for 1 hour at 37°C.

3. Measurement of Prostaglandins:

-

Centrifuge the samples to separate plasma/serum.

-

Measure the concentration of TXB2 (for COX-1 activity) and PGE2 (for COX-2 activity) in the plasma/serum using commercially available enzyme-linked immunosorbent assay (ELISA) kits.

4. Data Analysis:

-

Calculate the percentage of inhibition of TXB2 and PGE2 production at each diclofenac concentration compared to the vehicle control.

-

Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the diclofenac concentration and fitting the data to a sigmoidal dose-response curve.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB signaling pathway is a cornerstone of the inflammatory response. Diclofenac has been shown to inhibit this pathway, contributing to its anti-inflammatory effects beyond COX inhibition.

Quantitative Data: NF-κB Inhibition

| Parameter | Cell Line | IC50 (mM) | Reference |

| TNF-induced NF-κB activation | KBM-5 (human myeloid) | 0.38 | [4][5] |

Experimental Protocol: Western Blot for NF-κB p65 Subunit Translocation

1. Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., HepG2 human hepatoma cells) to 70-80% confluency.

-

Pre-treat the cells with various concentrations of diclofenac for 1 hour.

-

Stimulate the cells with a pro-inflammatory cytokine, such as tumor necrosis factor-alpha (TNF-α) (e.g., 10 ng/mL), for 30 minutes to induce NF-κB activation.

2. Cellular Fractionation:

-

Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit or a standard protocol involving hypotonic lysis buffer.

3. Western Blotting:

-

Determine the protein concentration of both the cytoplasmic and nuclear fractions using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane overnight at 4°C with a primary antibody against the p65 subunit of NF-κB (e.g., 1:1000 dilution).

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the bands using an enhanced chemiluminescence (ECL) detection system.

-

Use loading controls such as Lamin B1 for the nuclear fraction and GAPDH for the cytoplasmic fraction to ensure equal protein loading.

4. Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Analyze the ratio of nuclear to cytoplasmic p65 to determine the extent of translocation and its inhibition by diclofenac.

Apoptosis Signaling Pathways

Diclofenac has been demonstrated to induce apoptosis in various cell types, particularly in cancer cells, through multiple mechanisms including the generation of reactive oxygen species (ROS), modulation of the PI3K/Akt pathway, and activation of caspases.

Quantitative Data: Induction of Apoptosis

| Cell Line | Concentration (µM) | Effect | Reference |

| SH-SY5Y (neuroblastoma) | 150 | Time-dependent increase in apoptosis (evident at 8h, progressive up to 72h) | [6] |

| KKU-M139 (cholangiocarcinoma) | 1240 (IC50) | 50% inhibition of cell viability | [7] |

| KKU-213B (cholangiocarcinoma) | 1120 (IC50) | 50% inhibition of cell viability | [7] |

| Rat Hepatocytes | 350 | Maximal caspase-3 activation after 12h | [8] |

| B16-F10, HT29, Hep-G2 | 13-27 µg/mL (IC50) | 30-57% total apoptosis at IC50 | [9] |

Experimental Protocol: Annexin V/Propidium (B1200493) Iodide Apoptosis Assay

1. Cell Culture and Treatment:

-

Seed cells (e.g., SH-SY5Y) in 6-well plates and allow them to adhere.

-

Treat the cells with different concentrations of diclofenac for various time points (e.g., 8, 24, 48, 72 hours). Include a vehicle-treated control.

2. Cell Staining:

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension according to the manufacturer's protocol.

-

Incubate in the dark for 15 minutes at room temperature.

3. Flow Cytometry:

-

Analyze the stained cells using a flow cytometer.

-

Excite FITC at 488 nm and measure emission at 530 nm. Excite PI at 488 nm and measure emission at >670 nm.

4. Data Analysis:

-

Quantify the percentage of cells in each quadrant:

-

Lower-left (Annexin V-/PI-): Live cells

-

Lower-right (Annexin V+/PI-): Early apoptotic cells

-

Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

-

Upper-left (Annexin V-/PI+): Necrotic cells

-

-

Determine the dose- and time-dependent increase in the percentage of apoptotic cells.

Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) Signaling

Diclofenac can modulate the activity of PPARγ, a nuclear receptor involved in metabolism and inflammation. It acts as a partial agonist/antagonist, influencing PPARγ-mediated gene transcription.

Quantitative Data: PPARγ Modulation

| Parameter | Value | Reference |

| Binding Affinity (Ki) | 700 nM | [10] |

| PPARγ Activation | 2-fold activation at 25 µM | [10] |

| Adipocyte Differentiation | 60% decrease | [10] |

Experimental Protocol: PPARγ Transactivation Assay

1. Cell Culture and Transfection:

-

Culture COS-1 cells in a 24-well plate.

-

Co-transfect the cells with a PPARγ expression vector, a peroxisome proliferator response element (PPRE)-driven luciferase reporter vector, and a Renilla luciferase vector (for normalization) using a suitable transfection reagent.

2. Drug Treatment:

-

After 24 hours of transfection, treat the cells with various concentrations of diclofenac, a known PPARγ agonist (e.g., rosiglitazone) as a positive control, or vehicle.

-

To test for antagonistic effects, co-treat cells with a fixed concentration of rosiglitazone (B1679542) and varying concentrations of diclofenac.

3. Luciferase Assay:

-

After 24 hours of treatment, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

4. Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

-

Calculate the fold change in luciferase activity relative to the vehicle-treated control to determine the agonistic effect.

-

For antagonism, compare the luciferase activity in co-treated samples to that of cells treated with the agonist alone.

Mitogen-Activated Protein Kinase (MAPK) Signaling

The MAPK signaling pathways, including p38, JNK, and ERK, are crucial in regulating cellular processes like proliferation, differentiation, and apoptosis. Diclofenac has been shown to modulate these pathways, particularly in the context of cancer cell apoptosis.

Experimental Protocol: Western Blot for Phosphorylated MAPK

1. Cell Culture and Treatment:

-

Culture HCT 116 colon cancer cells to 70-80% confluency.

-

Treat the cells with diclofenac (e.g., 400 µM) for different time points (e.g., 24, 48, 72 hours).

2. Protein Extraction and Quantification:

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

3. Western Blotting:

-

Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST.

-

Incubate separate membranes with primary antibodies against the phosphorylated and total forms of p38, JNK, and ERK (p44/42) (e.g., 1:1000 dilution) overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Visualize the bands using an ECL detection system.

-

Use β-actin as a loading control.

4. Data Analysis:

-

Quantify the band intensities for both the phosphorylated and total proteins.

-

Calculate the ratio of phosphorylated protein to total protein for each MAPK to determine the activation status.

Nitric Oxide (NO) Signaling

Diclofenac can influence nitric oxide (NO) production, with varying effects depending on the cell type and context. In astrocytes, it can enhance pro-inflammatory cytokine-induced NO production.

Experimental Protocol: Griess Assay for Nitric Oxide Production

1. Cell Culture and Treatment:

-

Culture rat astrocytes in 24-well plates.

-

Stimulate the cells with a cocktail of pro-inflammatory cytokines (e.g., IL-1β, TNF-α, IFN-γ).

-

Treat the stimulated cells with different concentrations of diclofenac for 24 hours.

2. Sample Collection:

-

Collect the cell culture supernatant.

3. Griess Reaction:

-

Mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).

-

Incubate at room temperature for 10-15 minutes.

4. Measurement:

-

Measure the absorbance at 540 nm using a microplate reader.

5. Data Analysis:

-

Create a standard curve using known concentrations of sodium nitrite (B80452).

-

Determine the nitrite concentration in the samples from the standard curve, which reflects the amount of NO produced.

Thromboxane Receptor Antagonism

Beyond inhibiting thromboxane synthesis via COX-1, diclofenac can also directly antagonize the thromboxane A2 receptor (TP receptor).

Quantitative Data: Thromboxane Receptor Antagonism

| Parameter | Value | Reference |

| pA2 value | 4.97 | [11] |

Experimental Protocol: Platelet Aggregation Assay

1. Platelet Preparation:

-

Isolate human platelets from whole blood by centrifugation.

-

Wash and resuspend the platelets in a suitable buffer.

2. Drug Incubation:

-

Pre-incubate the platelet suspension with various concentrations of diclofenac or vehicle.

3. Aggregation Measurement:

-

Add a TP receptor agonist, such as U-46619, to induce platelet aggregation.

-

Monitor the change in light transmittance over time using an aggregometer. An increase in light transmittance indicates platelet aggregation.

4. Data Analysis:

-

Measure the maximal aggregation for each concentration of diclofenac.

-

Calculate the percentage of inhibition of aggregation compared to the control.

-

Determine the IC50 or pA2 value to quantify the antagonistic potency.

Conclusion

Diclofenac's pharmacological profile is significantly more complex than that of a simple COX inhibitor. Its interactions with key signaling pathways, including NF-κB, apoptosis, PPARγ, MAPK, and nitric oxide signaling, as well as its direct antagonism of the thromboxane receptor, underscore its pleiotropic effects. A thorough understanding of these molecular interactions is crucial for the rational design of novel anti-inflammatory and analgesic agents with improved efficacy and safety profiles, and for exploring the potential of diclofenac in other therapeutic areas, such as oncology. This guide provides a foundational resource for researchers to delve deeper into the multifaceted mechanisms of this widely used drug.

References

- 1. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Diclofenac-Induced Apoptosis in the Neuroblastoma Cell Line SH-SY5Y: Possible Involvement of the Mitochondrial Superoxide Dismutase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journal.waocp.org [journal.waocp.org]

- 8. Diclofenac induces apoptosis in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Diclofenac N-Derivatives as Therapeutic Agents with Anti-Inflammatory and Anti-Cancer Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Diclofenac antagonizes peroxisome proliferator-activated receptor-gamma signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antagonism of thromboxane receptors by diclofenac and lumiracoxib - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Identification and Characterization of Diclofenac Metabolites

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the metabolic pathways, analytical methodologies, and quantitative data related to the biotransformation of diclofenac (B195802), a widely used non-steroidal anti-inflammatory drug (NSAID). Understanding the metabolic fate of diclofenac is critical for evaluating its pharmacokinetic profile, potential drug-drug interactions, and toxicological risks, including hepatotoxicity.[1][2][3]

Metabolic Pathways of Diclofenac

Diclofenac undergoes extensive hepatic metabolism through two primary pathways: Phase I oxidation (hydroxylation) and Phase II conjugation (glucuronidation).[3][4][5]

-

Phase I Metabolism (Hydroxylation): This phase is predominantly mediated by cytochrome P450 (CYP) enzymes. The main reaction is the hydroxylation of the dichlorophenyl ring.

-

CYP2C9 is the principal enzyme responsible for forming the major metabolite, 4'-hydroxydiclofenac (B1664172) .[3][5][6] It is also solely responsible for producing 3'-hydroxydiclofenac .

-

CYP3A4 primarily mediates the formation of 5-hydroxydiclofenac (B1228188) .[5][6][7] Other isoforms like CYP2C8 and CYP2C19 may play a minor role in 5-hydroxylation.[6][8]

-

Further oxidation of hydroxylated metabolites can occur. For instance, CYP2C9 is also responsible for the subsequent hydroxylation of 5-hydroxydiclofenac to form 4',5-dihydroxydiclofenac .[8]

-

-

Phase II Metabolism (Glucuronidation): The carboxylic acid group of diclofenac can be directly conjugated with glucuronic acid to form diclofenac acyl glucuronide . This reaction is primarily catalyzed by the enzyme UDP-glucuronosyltransferase (UGT) 2B7 .[5][6] The hydroxylated metabolites also undergo glucuronidation before excretion.

These metabolic pathways can lead to the formation of reactive metabolites, such as quinone imines, which have been implicated in diclofenac-associated hepatotoxicity.[1][2]

Caption: Primary metabolic pathways of Diclofenac.

Key Metabolites and Quantitative Analysis

The primary metabolites of diclofenac include hydroxylated derivatives and their subsequent conjugates. 4'-hydroxydiclofenac is generally the most prevalent metabolite found in plasma and urine.[3][9] Other significant metabolites include 5-hydroxydiclofenac, 3'-hydroxydiclofenac, and diclofenac acyl glucuronide.[4][6] A minor metabolite, 3'-hydroxy-4'-methoxydiclofenac, has also been identified in human plasma.[10]

The following table summarizes kinetic parameters for the formation of key hydroxylated metabolites in human liver microsomes.

| Metabolite | Forming Enzyme (Primary) | Km (μM) | Vmax (pmol/min/mg) |

| 4'-hydroxydiclofenac | CYP2C9 | 9 ± 1 | 432 ± 15 |

| 5-hydroxydiclofenac | CYP3A4 | 43 ± 5 | 15.4 ± 0.6 |

| 4',5-dihydroxydiclofenac | CYP2C9 | 15 ± 1 | 96 ± 3 |

| Data sourced from human liver microsome studies.[8] |

Experimental Protocols

Accurate identification and characterization of metabolites require robust analytical methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the cornerstone technique for this purpose.[4]

This protocol outlines a typical experiment to study the CYP-mediated oxidation of diclofenac.

-

Preparation of Incubation Mixture:

-

In a microcentrifuge tube, combine pooled human liver microsomes (HLM) (e.g., 0.5-1.0 mg protein/mL), a phosphate (B84403) buffer (e.g., 50 mM, pH 7.4), and the test compound (diclofenac, e.g., 50 µM final concentration).[11]

-

Include magnesium chloride (MgCl₂, e.g., 10 mM) as a cofactor for CYP enzymes.[2]

-

-

Pre-incubation:

-

Pre-incubate the mixture at 37°C for 5-10 minutes in a water bath to equilibrate the temperature.

-

-

Initiation of Reaction:

-

Initiate the metabolic reaction by adding an NADPH-generating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[2]

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes). The exact time depends on the metabolic stability of the compound.

-

-

Termination of Reaction:

-

Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile (B52724) or methanol.[2][4] This step also serves to precipitate the microsomal proteins.

-

It is advisable to include an internal standard (e.g., Diclofenac-d4) in the quenching solution to correct for analytical variability.[4]

-

-

Sample Processing:

-

Analysis:

-

Carefully transfer the supernatant to an HPLC vial for LC-MS/MS analysis.[4]

-

This section provides a representative LC-MS/MS protocol for the separation and detection of diclofenac and its metabolites.

-

Liquid Chromatography (LC) System:

-

Column: A reversed-phase column, such as a Luna Omega Polar C18 (50 x 2.1 mm, 1.6 µm), is suitable for separation.[9]

-

Mobile Phase A: 0.1% Formic Acid in Water.[9]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[9]

-

Flow Rate: 0.4 mL/min.[9]

-

Column Temperature: 40°C.[9]

-

Injection Volume: 1-10 µL.[9]

-

Gradient: A typical gradient would start with a low percentage of Mobile Phase B (e.g., 5%), ramp up to a high percentage (e.g., 95%) to elute the compounds, hold for a short period, and then return to initial conditions for re-equilibration.[9]

-

-

Tandem Mass Spectrometry (MS/MS) System:

-

Ionization Source: Electrospray Ionization (ESI), typically in negative mode for diclofenac and its acidic metabolites.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification due to its high selectivity and sensitivity.[4] This involves monitoring specific precursor ion → fragment ion transitions for each analyte.

-

Example MRM Transitions (Illustrative):

-

Diclofenac: m/z 294 → 250

-

4'-hydroxydiclofenac: m/z 310 → 266

-

5-hydroxydiclofenac: m/z 310 → 266

-

Diclofenac-d4 (IS): m/z 298 → 254

-

-

Note: The exact m/z values and collision energies must be optimized for the specific instrument being used.[4]

-

Caption: General workflow for metabolite analysis.

Conclusion

The characterization of diclofenac metabolites is a complex but essential process in drug development and clinical pharmacology. A thorough understanding of the roles of CYP2C9 and CYP3A4 in Phase I metabolism and UGT2B7 in Phase II metabolism is fundamental. The application of sophisticated analytical techniques, particularly LC-MS/MS, combined with systematic in vitro and in vivo experimental designs, enables the precise identification and quantification of these metabolites. This knowledge is paramount for assessing the drug's safety profile, predicting potential drug interactions, and ensuring therapeutic efficacy.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. ClinPGx [clinpgx.org]

- 4. benchchem.com [benchchem.com]

- 5. The metabolism of diclofenac--enzymology and toxicology perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Metabolic activation of diclofenac by human cytochrome P450 3A4: role of 5-hydroxydiclofenac - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Hepatic metabolism of diclofenac: role of human CYP in the minor oxidative pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 10. A new metabolite of diclofenac sodium in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Rapid LC-MS Drug Metabolite Profiling Using Microsomal Enzyme Bioreactors in a Parallel Processing Format - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Structural Analysis of Novel Diclofenac Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, structural elucidation, and analysis of novel derivatives of Diclofenac (B195802), a widely used non-steroidal anti-inflammatory drug (NSAID). The development of new Diclofenac derivatives is a significant area of research aimed at enhancing therapeutic efficacy, reducing adverse effects, and exploring new pharmacological applications.

Introduction: The Rationale for Novel Diclofenac Derivatives

Diclofenac is a potent NSAID belonging to the phenylacetic acid class, known for its analgesic, anti-inflammatory, and antipyretic properties.[1][2] Its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins. However, its use is often limited by significant side effects, most notably gastrointestinal complications such as ulcers and bleeding.[3][4][5] These adverse effects are largely attributed to the non-selective inhibition of both COX-1, which has a protective role in the gastric mucosa, and COX-2, which is induced during inflammation.

To overcome these limitations, research has focused on the chemical modification of Diclofenac's core structure. The primary goals of synthesizing novel derivatives include:

-

Reducing Gastrointestinal Toxicity: Modifying the free carboxylic acid group, which is a major contributor to gastric irritation, can lead to safer drug candidates.[6]

-

Improving Selectivity: Designing derivatives with preferential inhibition of COX-2 over COX-1 is a key strategy to minimize side effects.[3]

-

Enhancing Biological Activity: Structural modifications can lead to compounds with superior anti-inflammatory, analgesic, or even novel therapeutic activities, such as anticancer or anti-diabetic effects.[6][7]

-

Developing Prodrugs: Creating prodrugs that are converted to the active Diclofenac form at the target site can improve drug delivery and reduce systemic toxicity.[8]

Synthesis of Novel Diclofenac Derivatives

The synthesis of new Diclofenac derivatives typically involves multi-step procedures starting from Diclofenac acid or its sodium salt. The most common strategies involve modification of the carboxylic acid moiety or the α-carbon.

A general synthetic pathway often begins with the conversion of Diclofenac into more reactive intermediates, such as esters or acid chlorides, which can then be coupled with various amines, hydrazines, or other nucleophiles to generate a diverse library of compounds.

Caption: General synthetic pathways for creating diverse Diclofenac derivatives.

Data Presentation: Summary of Synthetic Approaches

The following table summarizes various synthetic methods employed to create novel Diclofenac derivatives, highlighting the key reagents and reported yields.

| Derivative Class | Starting Material | Key Reagents/Reaction | Yield (%) | Reference |

| Ester Prodrugs | Diclofenac Sodium | Pivoloxymethyl Chloride | - | [8] |

| Acetohydrazide | Diclofenac Ester | Hydrazine (B178648) Hydrate (B1144303) | - | [6] |

| Amide Derivatives | Diclofenac Sodium | PyBOP, DIPEA | 12% | [9] |

| Thiadiazole Derivatives | Diclofenac Acetohydrazide | Phenyl isothiocyanate, KOH | - | [10] |

| Imidazo[2,1-b][3][7][8]thiadiazole | Diclofenac Acetohydrazide | Phenacyl bromide | - | [10] |

| 2-Azetidinone Derivatives | Schiff Base of Diclofenac | Chloroacetyl chloride, Triethylamine | - | [2] |

| Diclofenac Calcium | Diclofenac Potassium | Calcium sulfate (B86663) dihydrate | 74% | [1] |

| Diclofenac Ammonium | Diclofenac Potassium | Ammonium sulfate | 70% | [1] |

Structural Analysis and Characterization

The confirmation of the chemical structures of newly synthesized derivatives is a critical step, achieved through a combination of spectroscopic techniques. Each method provides unique information about the molecule's composition and connectivity.

Caption: Workflow for the structural characterization of novel compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are arguably the most powerful tools for structural elucidation. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the carbon skeleton of the molecule. The successful synthesis of derivatives is often confirmed by the appearance of new signals corresponding to the added functional groups.[6][7]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of the synthesized compound, thereby confirming its elemental composition.[6][11] Fragmentation patterns observed in techniques like electron ionization (EI-MS) can further support the proposed structure.[12]

-

Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule. For Diclofenac derivatives, key absorptions include the C=O stretch of the carboxylic acid, ester, or amide group, and N-H stretches.[3] The disappearance of the broad O-H stretch of the carboxylic acid and the appearance of new characteristic bands confirm the modification.

-

X-ray Crystallography: For compounds that can be grown as single crystals, X-ray crystallography provides unambiguous proof of structure by determining the precise spatial arrangement of atoms. It is also used to analyze the crystalline nature of powdered samples (PXRD).[8][13]

-

Elemental Microanalysis: This technique provides the percentage composition of carbon, hydrogen, nitrogen, and other elements (CHN analysis), which is compared against the theoretical values for the proposed structure.[3]

Data Presentation: Spectroscopic and Biological Data

The following tables summarize representative spectroscopic and biological activity data for novel Diclofenac derivatives.

Table 1: Representative Spectroscopic Data

| Compound Type | Technique | Key Signals / Peaks | Reference |

| Diclofenac Acid | FTIR (cm⁻¹) | ~3300 (O-H, N-H), 1710 (C=O) | [3] |

| Diclofenac Methyl Ester | ¹H NMR (δ ppm) | ~3.6 (s, 3H, -OCH₃) | [1] |

| Amide Derivative | FTIR (cm⁻¹) | ~1650 (Amide C=O) | [9] |

| Thiadiazole Derivative | ¹³C NMR (δ ppm) | ~160-170 (Signals for thiadiazole ring carbons) | [11] |

Table 2: Biological Activity of Novel Diclofenac Derivatives

| Compound ID | Target Enzyme | IC₅₀ (µM) | Anti-inflammatory Activity (% inhibition) | Reference |

| 5a | 15-Lipoxygenase (LOX) | 14 ± 1 | - | [7] |

| 5b | 15-Lipoxygenase (LOX) | 61 ± 1 | - | [7] |

| 7b | α-Glucosidase | 3 ± 1 | - | [7][11] |

| 4b | α-Glucosidase | 5 ± 1 | - | [7][11] |

| 4d | - | - | High (Carrageenan-induced rat paw edema) | [10][14] |

| 6b | - | - | Excellent (Carrageenan-induced rat paw edema) | [10][14] |

| Acarbose (Standard) | α-Glucosidase | 376 ± 1 | - | [7] |

Detailed Experimental Protocols

This section provides generalized, step-by-step protocols for the synthesis and characterization of a representative Diclofenac derivative.

Protocol 1: Synthesis of 2-(2-(2,6-dichlorophenylamino)phenyl)acetohydrazide

This protocol describes a common two-step synthesis of a key intermediate used for creating various heterocyclic derivatives.

Step 1: Synthesis of Diclofenac Ethyl Ester [2]

-

Suspend Diclofenac acid (1 equivalent) in absolute ethanol (B145695) in a round-bottom flask.

-

Cool the suspension to -15°C in an ice-salt bath.

-

Add thionyl chloride (1 equivalent) dropwise, ensuring the temperature remains below -10°C.

-

After addition, allow the mixture to warm to 40°C and stir for 3 hours.

-

Reflux the reaction mixture for an additional 3 hours.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Re-dissolve the residue in absolute ethanol and evaporate again to remove any excess thionyl chloride. Repeat this step if necessary.

-

The resulting crude product, Diclofenac ethyl ester, can be purified by column chromatography or used directly in the next step.

Step 2: Synthesis of Diclofenac Acetohydrazide [2][6]

-

Dissolve the Diclofenac ethyl ester (1 equivalent) in ethanol in a round-bottom flask.

-

Add an excess of hydrazine hydrate (e.g., 10 equivalents).

-

Stir the mixture at room temperature overnight.

-

Reflux the reaction mixture at 80°C for 12 hours.

-

Cool the mixture to room temperature and remove the solvent under reduced pressure.

-

The resulting precipitate is collected by filtration, washed with cold ethanol, and dried to yield the desired 2-(2-(2,6-dichlorophenylamino)phenyl)acetohydrazide.

-

The purity of the product can be checked by Thin Layer Chromatography (TLC) and melting point determination.

Protocol 2: General Procedure for Structural Characterization

-

Sample Preparation: Ensure the synthesized compound is pure. For NMR, dissolve a small amount (~5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). For FTIR, the sample can be analyzed neat (as a thin film or using an ATR attachment) or as a KBr pellet. For HRMS, dissolve the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

¹H and ¹³C NMR Spectroscopy:

-

Acquire a ¹H NMR spectrum to identify proton signals, their integrations, and coupling patterns.

-

Acquire a ¹³C NMR spectrum (often proton-decoupled) to identify all unique carbon environments.

-

If needed, perform 2D NMR experiments (e.g., COSY, HSQC) to establish connectivity between atoms.

-

-

Mass Spectrometry:

-

Infuse the sample solution into the mass spectrometer (e.g., using ESI or APCI source).

-

Acquire the spectrum in high-resolution mode to obtain the accurate mass of the molecular ion ([M+H]⁺ or [M]⁺).

-

Compare the experimental mass to the calculated mass for the proposed formula to confirm elemental composition.

-

-

FTIR Spectroscopy:

-

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

Identify characteristic absorption bands for key functional groups (e.g., C=O, N-H, C-Cl) and compare them to the starting materials to confirm the chemical transformation.

-

Conclusion

The synthesis of novel Diclofenac derivatives remains a vibrant and important field in medicinal chemistry. By employing established synthetic strategies and rigorous structural analysis, researchers can develop new chemical entities with improved safety profiles and enhanced or novel therapeutic activities. The methodologies and data presented in this guide serve as a foundational resource for professionals engaged in the design and development of next-generation anti-inflammatory agents and other therapeutics derived from the versatile Diclofenac scaffold.

References

- 1. ingentaconnect.com [ingentaconnect.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. royalsocietypublishing.org [royalsocietypublishing.org]

- 7. Synthesis and biological evaluation of diclofenac acid derivatives as potential lipoxygenase and α-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, characterization, and biological evaluation of novel diclofenac prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. scilit.com [scilit.com]

Diclofenac's In Vitro Impact on Gene Expression: A Technical Guide

Introduction

Diclofenac (B195802), a widely prescribed non-steroidal anti-inflammatory drug (NSAID), primarily exerts its therapeutic effects by inhibiting cyclooxygenase (COX) enzymes, thereby blocking prostaglandin (B15479496) synthesis.[1] However, a growing body of in vitro research reveals that diclofenac's influence extends far beyond COX inhibition, significantly altering cellular gene expression profiles through various COX-independent mechanisms. These effects have profound implications, particularly in fields like oncology, toxicology, and drug development, where diclofenac has been observed to induce apoptosis, cell cycle arrest, and modulate key cellular signaling pathways.[1][2][3]

This technical guide provides an in-depth analysis of diclofenac's in vitro effects on gene expression, synthesizing data from multiple studies. It is designed for researchers, scientists, and drug development professionals, offering a detailed look at the molecular pathways affected, quantitative changes in gene expression, and the experimental protocols used to obtain these findings.

Key Signaling Pathways Modulated by Diclofenac

Diclofenac impacts a range of critical intracellular signaling pathways, leading to significant changes in gene expression and cellular fate. The most prominently documented pathways include the NF-κB, p53, PI3K/Akt/MAPK, and Endoplasmic Reticulum (ER) Stress pathways.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. In numerous cell types, diclofenac has been shown to be a potent inhibitor of this pathway.[4][5][6] Its primary mechanism involves preventing the degradation of IκBα (inhibitor of NF-κB alpha), which normally sequesters the NF-κB p65 subunit in the cytoplasm. By stabilizing IκBα, diclofenac effectively blocks the nuclear translocation of NF-κB p65, thereby inhibiting the transcription of its target genes.[4][6] This has been observed in hepatocytes, osteoclasts, and human airway epithelial cells.[4][5][6]

p53 Signaling and Apoptosis

Diclofenac has demonstrated significant anti-cancer potential by inducing the p53 signaling pathway, a critical regulator of cell cycle arrest and apoptosis.[2] In various cancer cell lines, including esophageal squamous cell carcinoma (ESCC) and human corneal epithelial cells, diclofenac treatment leads to the upregulation of TP53 gene expression.[2][7] This activation of p53 subsequently increases the transcription of its pro-apoptotic target genes, such as TP53INP1, GADD45A, and BBC3 (PUMA), ultimately driving the cell towards programmed cell death.[2] The induction of p53-mediated apoptosis is often linked to an increase in intracellular reactive oxygen species (ROS).[7]

PI3K/Akt and MAPK Signaling

Diclofenac modulates the delicate balance between cell survival and apoptosis by altering the PI3K/Akt and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. In colon cancer cells, diclofenac has been shown to inhibit the pro-survival PI3K/Akt axis by triggering the dephosphorylation of key components like PTEN, PDK, and Akt itself.[8][9] Concurrently, it activates pro-apoptotic MAPK pathways, specifically p38 and SAPK/JNK, pushing the cell towards apoptosis.[8]

Endoplasmic Reticulum (ER) Stress & Unfolded Protein Response (UPR)

Diclofenac can modulate the unfolded protein response (UPR), a cellular mechanism triggered by ER stress. In human endothelial cells stimulated with tunicamycin (B1663573) (an ER stress inducer), diclofenac significantly reduced the expression of key UPR genes, including CHOP/DITT3, GRP78/HSPA5, and DNAJB9.[10] This suggests that diclofenac may help restore ER homeostasis under certain stress conditions. Conversely, in other contexts like gastric mucosal cells, high concentrations of diclofenac can induce ER stress-dependent apoptosis, highlighting its dose- and cell-type-dependent effects.[10]

Quantitative Gene Expression Data

The following tables summarize the quantitative effects of diclofenac on gene and protein expression across various in vitro models.

Table 1: Effect of Diclofenac on MUC5AC Expression in NCI-H292 Cells

| Treatment | MUC5AC Mucin Production (% of Control) | Cell Line | Reference |

|---|---|---|---|

| Control | 100 ± 3% | NCI-H292 | [4] |

| PMA (10 ng/mL) | 580 ± 4% | NCI-H292 | [4] |

| PMA + Diclofenac (5 µM) | 498 ± 16% | NCI-H292 | [4] |

| PMA + Diclofenac (10 µM) | 417 ± 4% | NCI-H292 | [4] |

| PMA + Diclofenac (20 µM) | 294 ± 3% | NCI-H292 | [4] |

Data shows diclofenac dose-dependently inhibits PMA-induced MUC5AC mucin production.

Table 2: Effect of Diclofenac on ER Stress Gene Expression

| Gene | Fold Change (Tunicamycin alone) | Fold Change (Tunicamycin + 75 µM Diclofenac) | Cell Line | Reference |

|---|---|---|---|---|

| CHOP/DITT3 | 21.9 | 3.1 | Human Endothelial | [10] |

| GRP78/HSPA5 | 19.0 | 5.1 | Human Endothelial | [10] |

| DNAJB9 | 11.6 | 1.6 | Human Endothelial | [10] |

Data shows diclofenac significantly suppresses tunicamycin-induced UPR gene expression.

Table 3: Overview of Other Diclofenac-Modulated Genes

| Gene/Target | Observed Effect | Cell Type(s) | Reference |

|---|---|---|---|

| TP53 & Target Genes | Upregulation | ESCC Cell Lines (TE11, KYSE150) | [2][11] |

| MYC | Downregulation | Melanoma, Leukemia, Colon Cancer | [3] |

| GLUT1, LDHA, MCT1 | Downregulation | Leukemia, Melanoma | [3] |

| SOD2 (protein/activity) | Downregulation | Neuroblastoma (SH-SY5Y) | [12] |

| Cathepsin K | Downregulation | Mouse Osteoclasts | [6] |

| Microarray Analysis | 424 genes decreased, 32 increased (>2-fold) | Neonatal Rat Cardiomyocytes |[13] |

Experimental Protocols

The findings described in this guide are based on a variety of in vitro experimental procedures. Below are detailed methodologies for key cited experiments.

Protocol 1: Analysis of NF-κB-Mediated MUC5AC Expression

-

Cell Line: Human airway epithelial NCI-H292 cells.[4]

-

Cell Culture: Cells are cultured in appropriate media. Prior to treatment, they are serum-deprived for 24 hours to minimize baseline signaling activity.[4]

-

Drug Treatment: Cells are pre-treated with varying concentrations of diclofenac (e.g., 1-20 µM) for 30 minutes. Subsequently, they are stimulated with phorbol (B1677699) 12-myristate 13-acetate (PMA) at 10 ng/mL for 24 hours to induce MUC5AC expression via the NF-κB pathway.[4][14]

-

Gene Expression Analysis: MUC5AC mRNA levels are quantified using reverse transcription-polymerase chain reaction (RT-PCR). Protein levels and phosphorylation status of NF-κB pathway components (IκBα, p65) are assessed by Western blot analysis of cytoplasmic and nuclear extracts.[4]

Protocol 2: Analysis of p53-Dependent Apoptosis in Cancer Cells

-

Cell Lines: Esophageal squamous cell carcinoma (ESCC) lines such as TE11 and KYSE150.[2][11]

-

Cell Culture: Cells are cultured in standard conditions.

-

Drug Treatment: Cells are treated with clinically relevant concentrations of diclofenac (e.g., 0.1-0.4 mM) for 24 to 48 hours.[3][14]

-

Gene Expression Analysis: Global changes in gene expression are identified using RNA-Sequencing. The expression of TP53 and its downstream target genes is then validated using qRT-PCR. Apoptosis is confirmed through methods like Annexin-V staining and flow cytometry.[2][15]

Protocol 3: Analysis of PI3K/Akt/MAPK Signaling

-

Cell Lines: Human colon cancer cell lines HCT 116 (wild-type p53) and SW480 (mutant p53).[8]

-

Cell Culture: Standard cell culture protocols are followed.

-

Drug Treatment: Cells are treated with a sub-cytotoxic concentration of diclofenac (e.g., 400 µM) for a specified period.[8]

-

Protein Analysis: Whole-cell lysates are collected and subjected to Western blot analysis using phospho-specific antibodies to determine the activation status of key signaling proteins, including PTEN, Akt, p38, and JNK.[8][9]

Conclusion

The in vitro evidence compellingly demonstrates that diclofenac's pharmacological profile is far more complex than its role as a simple COX inhibitor. It is a potent modulator of gene expression, capable of suppressing pro-inflammatory pathways like NF-κB while activating pro-apoptotic pathways such as p53 and JNK.[2][4][8] Furthermore, its ability to influence metabolic gene expression and the unfolded protein response opens new avenues for its potential application and highlights mechanisms underlying its toxicity.[3][10] For researchers and drug development professionals, this understanding is critical. It underscores the potential for repurposing diclofenac, particularly in oncology, and provides a molecular basis for investigating its idiosyncratic toxicities. Future research should continue to explore these COX-independent effects to fully harness diclofenac's therapeutic potential and mitigate its adverse effects.

References

- 1. researchgate.net [researchgate.net]

- 2. Diclofenac exhibits cytotoxic activity associated with metabolic alterations and p53 induction in ESCC cell lines and decreases ESCC tumor burden in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Diclofenac Inhibits Phorbol Ester-Induced Gene Expression and Production of MUC5AC Mucin via Affecting Degradation of IkBα and Translocation of NF-kB p65 in NCI-H292 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Diclofenac inhibits tumor necrosis factor-α-induced nuclear factor-κB activation causing synergistic hepatocyte apoptosis | Scilit [scilit.com]

- 6. Diclofenac sodium inhibits NFkappaB transcription in osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Diclofenac induced apoptosis via altering PI3K/Akt/MAPK signaling axis in HCT 116 more efficiently compared to SW480 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Diclofenac Diminished the Unfolded Protein Response (UPR) Induced by Tunicamycin in Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Diclofenac exhibits cytotoxic activity associated with metabolic alterations and p53 induction in ESCC cell lines and decreases ESCC tumor burden in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Diclofenac-Induced Apoptosis in the Neuroblastoma Cell Line SH-SY5Y: Possible Involvement of the Mitochondrial Superoxide Dismutase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. geneticsmr.com [geneticsmr.com]

- 14. benchchem.com [benchchem.com]

- 15. Role of apoptosis in mediating diclofenac-induced teratogenesis: An in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]

Beyond Cyclooxygenase: An In-depth Technical Guide to the Non-Canonical Mechanisms of Diclofenac

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diclofenac (B195802), a widely prescribed nonsteroidal anti-inflammatory drug (NSAID), is well-established for its analgesic, anti-inflammatory, and antipyretic properties. The primary and most recognized mechanism of action for Diclofenac is the inhibition of cyclooxygenase (COX) enzymes, thereby blocking the synthesis of prostaglandins. However, a growing body of evidence reveals that the pharmacological profile of Diclofenac is more complex, involving a multitude of non-COX-mediated pathways.[1] This technical guide provides a comprehensive exploration of these non-cyclooxygenase mechanisms, offering insights into the multifaceted actions of this potent NSAID. Understanding these alternative pathways is crucial for elucidating the full spectrum of Diclofenac's therapeutic effects and adverse reactions, and for guiding the development of novel therapeutics.

Modulation of Ion Channels

A significant body of research points to Diclofenac's ability to modulate the activity of various ion channels, an effect independent of COX inhibition.[2][3] This modulation can influence neuronal excitability, cardiac function, and other physiological processes. The effects of Diclofenac on ion channels are diverse, including both inhibition and activation.[2]

Data Presentation: Diclofenac's Effects on Ion Channels

The following table summarizes the quantitative data on the interaction of Diclofenac with various ion channels.